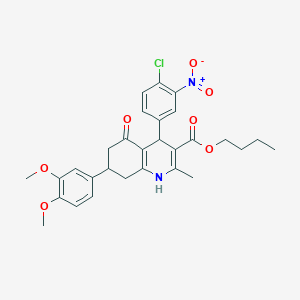
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” is a complex organic compound that features a combination of aromatic rings, nitrile, and thioacetamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and diphenyl groups. The thioacetamide moiety is then attached through a nucleophilic substitution reaction. The final step involves the coupling of the 4-chloro-3-nitrophenyl group under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. Research could focus on its interaction with biological targets and its potential therapeutic applications.
Industry
In industry, “this compound” might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties could make it useful in various industrial applications.
Mécanisme D'action
The mechanism of action of “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other thioacetamide derivatives, pyridine-based molecules, or compounds with nitro and cyano functional groups. Examples could include:
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
- N-(4-Nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
Uniqueness
The uniqueness of “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” lies in its specific combination of functional groups and aromatic rings. This unique structure may confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C26H17ClN4O3S |
|---|---|
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
N-(4-chloro-3-nitrophenyl)-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H17ClN4O3S/c27-22-12-11-19(13-24(22)31(33)34)29-25(32)16-35-26-21(15-28)20(17-7-3-1-4-8-17)14-23(30-26)18-9-5-2-6-10-18/h1-14H,16H2,(H,29,32) |
Clé InChI |
SDECATWSPNKGLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


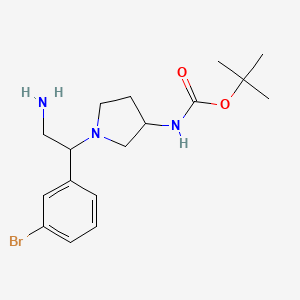

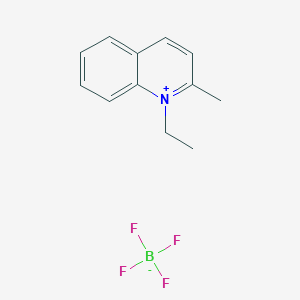

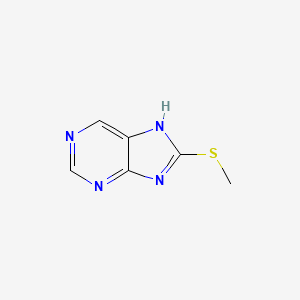
![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
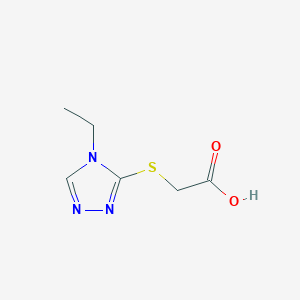
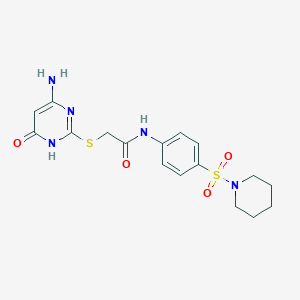
![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
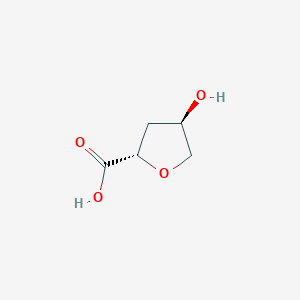

![5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)

